molecular formula C20H20N2OS B2572150 (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline CAS No. 402945-35-1

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline

Cat. No.: B2572150
CAS No.: 402945-35-1
M. Wt: 336.45
InChI Key: NUPBQZRVHOBCOW-MRCUWXFGSA-N
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Description

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline is a specialist organic compound offered as part of a collection of rare and unique chemicals for early-stage discovery research. This chemical belongs to a class of 2-imino-1,3-thiazoline derivatives, which are synthetically versatile scaffolds known for a wide spectrum of pharmacological activities. Scientific literature on closely related structural analogues indicates that this family of compounds possesses significant research value, showing potent bioactivities that include antitubercular and anti-HIV properties . Furthermore, certain 2-imino-1,3-thiazoline derivatives have been identified as potent and selective receptor antagonists, while others exhibit marked antibacterial, antimicrobial, and antifungal activities against pathogens such as rice blast fungus ( Pyricularia oryzae ) . Some members of this chemical family are also investigated for their application as skin-whitening agents and for their radical scavenging capabilities . Researchers exploring organic synthesis may also find value in its structure, which can serve as a valuable intermediate for constructing more complex heterocyclic systems. As an AldrichCPR product, this compound is provided to enable new chemical exploration and screening. This product is for research use only and is not intended for diagnostic or therapeutic use. No analytical data is collected by the supplier; the researcher assumes responsibility for confirming the product's identity and/or purity.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-4-13-22-19(16-9-11-17(23-3)12-10-16)14-24-20(22)21-18-8-6-5-7-15(18)2/h4-12,14H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBQZRVHOBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline is a synthetic organic compound belonging to the thiazole derivatives class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and structure-activity relationships (SARs).

Chemical Structure

The compound's molecular formula is C20H20N2OS, with a molecular weight of 336.45 g/mol. Its structure includes:

  • A thiazole ring
  • An allyl substituent
  • A methoxyphenyl group

This unique configuration may contribute to its pharmacological potential.

Biological Activity Overview

Thiazole derivatives have been widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline can be summarized as follows:

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .
Antimicrobial Potential activity against bacterial strains, although specific studies are limited.
Anti-inflammatory May possess anti-inflammatory properties based on structural similarities to other thiazole derivatives .

Case Studies and Research Findings

  • Anticancer Activity
    • A study on thiazole derivatives indicated that compounds with similar structures to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline showed significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .
  • Mechanism of Action
    • The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
  • Structure-Activity Relationships (SAR)
    • SAR studies have revealed that modifications in the substituents on the thiazole ring significantly influence the biological activity. For example, electron-withdrawing groups at specific positions on the phenyl ring enhance anticancer potency while maintaining low cytotoxicity in normal cells .

Experimental Validation

Experimental validation through in vitro assays is crucial for confirming the biological activity of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline. Preliminary studies suggest that further research is needed to fully elucidate its mechanisms and therapeutic potential.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of thiazole structures have shown enhanced activity against prostate cancer cells, with some derivatives achieving IC50 values in the low nanomolar range .
    • A study on structurally similar compounds demonstrated their mechanism of action through the inhibition of tubulin polymerization, which is a critical process in cancer cell division .
  • Antimalarial Activity
    • Investigations into thiazole derivatives have revealed promising results in combating malaria. A series of compounds were synthesized and tested against Plasmodium falciparum, showing that specific modifications can lead to high antimalarial potency with low cytotoxicity .
  • Antimicrobial Properties
    • Thiazole derivatives have been recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Inhibition of Enzymatic Activity
    • Certain thiazole compounds have been identified as inhibitors of key enzymes involved in disease pathways. For example, studies have explored their role as xanthine oxidase inhibitors, which are relevant in treating conditions like gout .

Data Tables: Structure-Activity Relationships

The following table summarizes the biological activities associated with various thiazole derivatives related to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline:

Compound NameStructureBiological ActivityReference
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylanilineStructureAnticancer, Antimicrobial
4-Substituted Methoxybenzoyl-Aryl-ThiazolesVariesAntiproliferative (Prostate Cancer)
Phthalimido-Thiazole DerivativesVariesLeishmanicidal Activity

Case Studies and Experimental Findings

  • Prostate Cancer Inhibition
    • A study involving a series of thiazole derivatives showed that specific structural modifications significantly increased their potency against prostate cancer cells. The most effective compounds were found to inhibit cell growth through mechanisms involving tubulin disruption .
  • Antimalarial Efficacy
    • In vitro studies highlighted the effectiveness of certain thiazole analogs against Plasmodium falciparum. These compounds exhibited high selectivity and low toxicity towards mammalian cells, making them promising candidates for further development as antimalarial agents .
  • Enzyme Inhibition Studies
    • Research on thiazole derivatives as xanthine oxidase inhibitors demonstrated promising results, with some compounds exhibiting IC50 values significantly lower than existing treatments for gout .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thiazole and thiadiazole derivatives from the literature, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Substituent (Position 4/5) Key Functional Groups Melting Point (°C) IR Data (cm⁻¹) Molecular Formula Reference
Target Compound 3-Allyl 4-(4-Methoxyphenyl) Thiazole, methoxy, allyl Not reported Not available C₂₀H₂₀N₂OS N/A
N-(3-Benzyl-5-(4-methoxyphenyl)thiazol-2-ylidene)aniline 3-Benzyl 5-(4-Methoxyphenyl) Thiazole, benzyl, methoxy Not reported Not available C₂₃H₂₁N₃OS
N-(3-Benzyl-5-(3-chlorophenyl)thiazol-2-ylidene)aniline 3-Benzyl 5-(3-Chlorophenyl) Thiazole, benzyl, chloro Not reported Not available C₂₂H₁₈ClN₃S
(Z)-N-(4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiazol-2-ylidene)aniline 3-(Furan-2-ylmethyl) 4-(4-Chlorophenyl) Thiazole, furan, chloro Not reported Not available C₂₁H₁₇ClN₂OS
(Z)-N-(4-(4-Chlorophenyl)-3-(2-methoxyethyl)thiazol-2-ylidene)aniline 3-(2-Methoxyethyl) 4-(4-Chlorophenyl) Thiazole, methoxyethyl, chloro Not reported Not available C₁₉H₁₉ClN₂OS
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)thiadiazol-2-ylidene]benzamide N/A (thiadiazole core) 5-(Dimethylamino-acryloyl) Thiadiazole, carbonyl, dimethylamino 200 1690, 1638 (C=O) C₂₁H₂₀N₄O₂S

Key Findings:

Substituent Effects on Electronic Properties: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing electron density on the thiazole ring. In contrast, 4-chlorophenyl () withdraws electrons, reducing reactivity in electrophilic substitutions . Allyl vs.

Impact of Heterocycle Core :

  • Thiadiazole derivatives (e.g., compound 4g, ) exhibit distinct IR carbonyl peaks (~1690 cm⁻¹) absent in thiazoles, reflecting differences in conjugation and dipole moments .

Steric and Hydrophobic Effects :

  • The 2-methylaniline group in the target compound increases hydrophobicity compared to unsubstituted aniline derivatives (e.g., ).
  • Bulkier substituents (e.g., benzyl in compound 31, ) may hinder crystal packing, though melting points are unreported in most cases .

Biological Implications :

  • While biological data are absent in the provided evidence, electron-donating groups (e.g., methoxy) are often associated with enhanced bioavailability, whereas electron-withdrawing groups (e.g., nitro in compound 37, ) may improve binding specificity in target proteins .

Q & A

How can the synthetic route for (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline be optimized to improve yield and purity?

Basic Research Question
The compound’s synthesis involves multi-step reactions, including cyclization and imine formation. To optimize yield:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., Schiff base formation) and adjust reaction times .
  • Catalyst Selection : Replace traditional acid catalysts with milder alternatives (e.g., molecular sieves) to reduce side reactions .
  • Temperature Control : Lower reaction temperatures during imine formation to prevent decomposition, as shown in similar thiazolidinone syntheses (87% yield achieved at 60°C) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the Z-isomer selectively .

What spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Basic Research Question
A combination of techniques is critical:

  • NMR Spectroscopy :
    • ¹H-NMR : Analyze allyl proton coupling constants (J = 10–12 Hz for Z-isomer) and methoxy group integration .
    • ¹³C-NMR : Verify thiazole ring carbons (δ 160–170 ppm) and imine carbon (δ ~150 ppm) .
  • FT-IR : Identify C=N stretching (~1620 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • UV-Vis : Compare λmax with DFT-calculated electronic transitions to validate conjugation .

How do solvent polarity and reaction time influence the stereoselectivity of the thiazole ring formation?

Advanced Research Question
Solvent effects are pivotal in controlling Z/E isomer ratios:

  • Polar Protic Solvents (e.g., EtOH) : Favor Z-isomer via hydrogen bonding stabilization (observed in similar thiazolidinones) .
  • Nonpolar Solvents (e.g., toluene) : May increase E-isomer formation due to reduced solvation of intermediates .
  • Reaction Time : Prolonged heating (>12 hrs) can lead to isomerization; monitor via <sup>1</sup>H-NMR time-course studies .

How can discrepancies between experimental and DFT-calculated NMR chemical shifts be resolved?

Advanced Research Question
Discrepancies often arise from dynamic effects or solvent interactions:

  • Dynamic DFT : Include solvent models (e.g., PCM for DMSO) to improve shift accuracy .
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotational barriers in the allyl group .
  • Empirical Corrections : Apply scaling factors to calculated shifts based on analogous compounds (e.g., δcalc × 0.95 for aromatic protons) .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s bioactivity?

Advanced Research Question
SAR studies require systematic modifications:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-methoxyphenyl position to assess electronic effects .
  • Isosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate ring flexibility .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by crystallographic data from similar scaffolds .

How can reaction intermediates be stabilized to prevent degradation during synthesis?

Basic Research Question
Key stabilization methods:

  • Low-Temperature Quenching : Rapidly cool reaction mixtures after imine formation to arrest decomposition .
  • Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., enamines) .
  • Additives : Include radical inhibitors (e.g., BHT) during allylation steps to suppress polymerization .

What computational methods are suitable for predicting the compound’s tautomeric equilibria?

Advanced Research Question
Tautomer prediction involves:

  • DFT Energy Comparisons : Calculate relative Gibbs free energies of tautomers (e.g., thione vs. thiol forms) .
  • NBO Analysis : Identify hyperconjugative interactions stabilizing the Z-configuration .
  • MD Simulations : Simulate solvent effects on tautomer populations (e.g., water vs. DMSO) .

How can conflicting FT-IR and NMR data for the C=N bond be reconciled?

Advanced Research Question
Conflicts may arise from dynamic vs. static measurements:

  • Temperature-Dependent IR : Acquire spectra at varying temperatures to detect tautomer shifts .
  • Solid-State NMR : Compare with solution NMR to assess crystal packing effects .
  • 2D NMR (NOESY) : Detect spatial proximity between allyl and methoxyphenyl groups to confirm geometry .

What synthetic routes are available for introducing isotopically labeled groups (e.g., <sup>13</sup>C, <sup>2</sup>H) for mechanistic studies?

Advanced Research Question
Isotope labeling strategies:

  • Deuterated Solvents : Synthesize intermediates in D2O or CD3OD to incorporate <sup>2</sup>H at exchangeable positions .
  • Labeled Precursors : Use <sup>13</sup>C-enriched aniline or allyl bromide in key steps .
  • Post-Synthetic Modification : Introduce isotopes via Pd-catalyzed H/D exchange on the thiazole ring .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Question
Stability assessment protocol:

  • Accelerated Degradation Studies : Incubate samples at 40–60°C and pH 1–13, monitoring via HPLC .
  • Kinetic Analysis : Plot degradation rates (k) vs. pH to identify instability thresholds .
  • LC-MS : Identify degradation products (e.g., hydrolyzed imine or oxidized allyl groups) .

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